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Compound of Interest

Compound Name: LML134

Cat. No.: B15609428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound LML134 with

established treatments for excessive sleepiness associated with shift work disorder (SWD).

The information is compiled from preclinical studies and clinical trial data to support

independent validation of LML134's mechanism of action and to benchmark its performance

against current therapeutic alternatives.

Overview of LML134 and its Mechanism of Action
LML134 is a novel, orally active, and highly selective histamine H3 receptor (H3R) inverse

agonist that was under development by Novartis for the treatment of excessive sleep disorders,

including SWD.[1] The therapeutic rationale for H3R inverse agonism is to increase the release

of histamine and other wake-promoting neurotransmitters in the brain, thereby enhancing

wakefulness.

A key differentiating feature of LML134's design is its pharmacokinetic and pharmacodynamic

profile. It was engineered to achieve high receptor occupancy in the brain shortly after

administration, followed by a rapid disengagement from the receptor.[2] This "fast-in, fast-out"

profile was intended to provide wakefulness-promoting effects during the desired period (e.g., a

night shift) without causing insomnia, a common side effect of other H3R inverse agonists with

longer receptor occupancy times.
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Preclinical Profile of LML134
In preclinical studies, LML134 demonstrated a promising profile consistent with its intended

mechanism of action.

Parameter Value Species/System

hH3R Binding Affinity (Ki) 12 nM Human

hH3R Functional Activity (Ki) 0.3 nM (cAMP assay) Human

Selectivity

High selectivity for H3R over a

panel of 137 other targets,

including other histamine

receptors (H1, H2, H4)

N/A

Pharmacokinetics (Oral, 10

mg/kg)

Tmax: 0.5 hourst1/2: 1.54

hours
Rat

Clinical Development and Efficacy of LML134
LML134 underwent Phase I and a proof-of-concept Phase II clinical trial.

Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled study (NCT02334449) in

healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple

ascending oral doses of LML134. A separate study in healthy volunteers was designed to

characterize brain H3 receptor occupancy using positron emission tomography (PET).[1]

Phase II Proof-of-Concept Study in Shift Work Disorder
(NCT03141086)
A randomized, double-blind, placebo-controlled, cross-over study was initiated to evaluate the

wakefulness-promoting effect, safety, and pharmacokinetics of LML134 in patients with SWD.

[3] The primary outcome measure was the change in sleep latency as measured by the

Multiple Sleep Latency Test (MSLT).[3]

Key Findings (Qualitative):
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Participants reported being less sleepy at night after taking LML134 compared to a placebo.

[4]

Objective measurements showed that participants stayed awake longer during MSLT nap

times after receiving LML134 compared to placebo.[4]

The effect of LML134 on sleepiness was observed to be less pronounced at the fourth nap

time, approximately 9.5 hours post-dose, which is consistent with its designed short duration

of action.[4]

LML134 reached its maximum concentration in the blood approximately 3 hours after

administration.[4]

Quantitative Efficacy Data for LML134 is not publicly available. The Phase II trial was

terminated early by the sponsor due to a strategic decision to discontinue research in this

therapeutic area, and not due to safety concerns.[4]

Comparison with Approved Alternatives for Shift
Work Disorder
The current standard of care for excessive sleepiness associated with SWD includes

pharmacological agents such as modafinil and armodafinil.

Efficacy of Modafinil and Armodafinil
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Drug Dose
Primary
Efficacy
Endpoint

Result Reference

Modafinil 200 mg

Mean change in

Multiple Sleep

Latency Test

(MSLT) from

baseline

Increase of 1.7

minutes (from

2.1 to 3.8 min)

vs. 0.3 minutes

with placebo

Clinical Trial

Data

Clinical Global

Impression of

Change (CGI-C)

74% of patients

rated as

improved vs.

36% with

placebo

Clinical Trial

Data

Armodafinil 150 mg

Mean change in

Multiple Sleep

Latency Test

(MSLT) from

baseline

Increase of 3.0

minutes (from

2.3 to 5.3 min)

vs. 0.4 minutes

with placebo

Clinical Trial

Data

Clinical Global

Impression of

Change (CGI-C)

79% of patients

rated as

improved vs.

59% with

placebo

Clinical Trial

Data

Safety and Tolerability
Drug Common Adverse Events

LML134

Headache was the most frequently reported

adverse event in the Phase II trial. No serious

adverse events were reported.[4]

Modafinil
Headache, nausea, nervousness, anxiety, and

insomnia.

Armodafinil Headache, nausea, dizziness, and insomnia.
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Experimental Protocols
LML134 Phase II Proof-of-Concept Study (NCT03141086)

Study Design: A randomized, subject and investigator-blinded, placebo-controlled, cross-

over, multi-center study.

Participants: Patients with a diagnosis of Shift Work Disorder.

Intervention: LML134 or placebo administered orally.

Primary Outcome Measure: To demonstrate that wakefulness in SWD patients is significantly

increased after treatment with LML134 compared to placebo, as measured by sleep latency

in the Multiple Sleep Latency Test (MSLT).[3]

MSLT Protocol: The MSLT was performed after an overnight stay in a sleep laboratory. It

consisted of a series of nap opportunities provided at set intervals during the patient's typical

work hours to objectively measure the propensity to fall asleep.[3][4]
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Caption: Mechanism of action of LML134 as a histamine H3 receptor inverse agonist.
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LML134 Pharmacokinetic Profile
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Caption: Desired pharmacokinetic and pharmacodynamic profile of LML134.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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